{4-[2-(3-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone
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Overview
Description
1-[4-(BENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a chlorophenyl group, an oxazole ring, and a cyclopropanecarbonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the benzenesulfonyl group to a benzenesulfonamide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce sulfonamides. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The cyclopropanecarbonylpiperazine moiety can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(4-BENZENESULFONYL-2-BENZHYDRYL-OXAZOL-5-YL)-PIPERIDINE: This compound shares the benzenesulfonyl and oxazole moieties but differs in the piperidine ring.
4-BENZYL-1-(4-CHLORO-BENZENESULFONYL)-PIPERIDINE: Similar in having the benzenesulfonyl and chlorophenyl groups but with a different piperidine structure.
Uniqueness
1-[4-(BENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropanecarbonylpiperazine moiety distinguishes it from other similar compounds, potentially enhancing its pharmacokinetic properties and making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H22ClN3O4S |
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Molecular Weight |
472.0 g/mol |
IUPAC Name |
[4-[4-(benzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C23H22ClN3O4S/c24-18-6-4-5-17(15-18)20-25-21(32(29,30)19-7-2-1-3-8-19)23(31-20)27-13-11-26(12-14-27)22(28)16-9-10-16/h1-8,15-16H,9-14H2 |
InChI Key |
ITTTZLIUAGGZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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